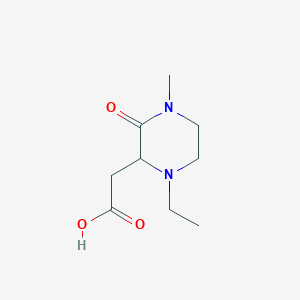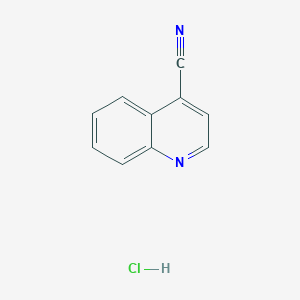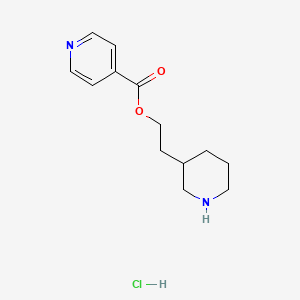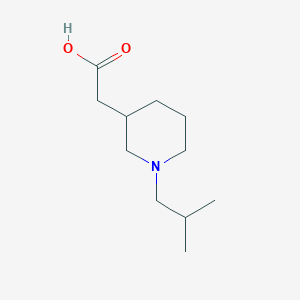![molecular formula C10H13F3N2O B1395060 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol CAS No. 1183225-27-5](/img/structure/B1395060.png)
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol
Vue d'ensemble
Description
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol, also known as 4-amino-2-(trifluoromethyl)aniline, is a trifluoromethylated aniline derivative that has been used in a number of scientific research applications. It has been studied for its potential use as a reagent for the synthesis of various compounds, as a catalyst for a variety of reactions, and as an inhibitor of enzymes. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of research on this compound.
Applications De Recherche Scientifique
Receptor Differentiation
One application of similar structural analogues to 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol is in the differentiation of β-receptor populations. Structural modification of related compounds has demonstrated the ability to divide β-receptors into two distinct groups: β-1 type and β-2 type (Lands, Ludueña, & Buzzo, 1967).
Spectroscopic Studies
These compounds are also significant in spectroscopic studies. The ultraviolet spectra of derivatives of aniline, like the compound , show changes in electronic properties based on modifications such as N-methylation and introduction of other groups. This is crucial in understanding the electronic properties and interactions of such compounds (Cumper & Singleton, 1968).
Radical Complex Formation
In chemical research, compounds similar to this compound are used in forming radical complexes with metals like Cobalt(III) and Manganese(IV). These studies are crucial in understanding the coordination chemistry and electron transfer properties of such complexes (Penkert et al., 2000).
Organic Synthesis
These types of compounds are also involved in organic synthesis processes. For example, the condensation of anilines with certain reagents leads to the formation of different organic compounds, indicating their role as precursors in various organic synthesis pathways (Marull, Lefebvre, & Schlosser, 2004).
Polymer Science
In polymer science, related compounds serve as initiators in polymerization processes, demonstrating their utility in creating novel polymer materials with specific properties (Bakkali-Hassani et al., 2018).
Green Chemistry
Compounds like this compound are being studied in the context of green chemistry, particularly in carbon dioxide capture. This shows their potential in environmental applications and sustainable chemical processes (Zhao et al., 2011).
Propriétés
IUPAC Name |
2-[4-amino-N-methyl-2-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUGSZZQRTVHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



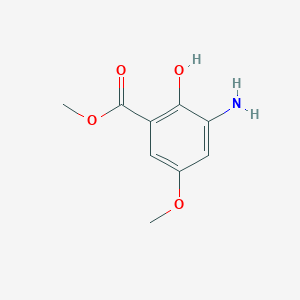
![Methyl 2-[(4-aminobenzyl)amino]-5-nitrobenzenecarboxylate](/img/structure/B1394978.png)
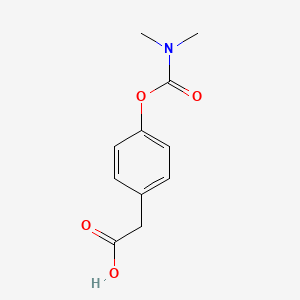
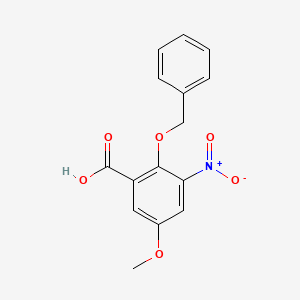
![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)


